Cas no 148960-36-5 (1H-Inden-1-amine,6-fluoro-2,3-dihydro-, (-)-)

1H-Inden-1-amine,6-fluoro-2,3-dihydro-, (-)- structure
148960-36-5 structure
Product Name:1H-Inden-1-amine,6-fluoro-2,3-dihydro-, (-)-
CAS No:148960-36-5
MF:C9H10FN
MW:151.180805683136
CID:100344
PubChem ID:15408127
Update Time:2025-04-18

1H-Inden-1-amine,6-fluoro-2,3-dihydro-, (-)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-amine,6-fluoro-2,3-dihydro-, (-)-
    • 1H-Inden-1-amine,6-fluoro-2,3-dihydro-,(-)-(9CI)
    • 1,7-dichloro-6-fluoro-isoquinoline
    • 6-fluoro-1,7-dichloro-isoquinoline
    • 6-fluoro-1-aminoindan
    • 6-fluoro-2,3-dihydro-1H-inden-1-ylamine
    • 6-fluoroindan-1-ylamine
    • Isoquinoline,1,7-dichloro-6-fluoro
    • rac-6-fluoro-indan-1-ylamine
    • SY347918
    • AB38286
    • FT-0652870
    • F16923
    • AB38290
    • (R)-6-Fluoroindane-1-amine
    • EN300-145730
    • MFCD00941323
    • (+)-6-FLuoro-2,3-dihydro-1H-inden-1-amine
    • KZXWOWJBKSZXAL-UHFFFAOYSA-N
    • 1H-Inden-1-amine,6-fluoro-2,3-dihydro-,(+)-(9CI)
    • 148960-37-6
    • DTXSID70572502
    • AKOS005260293
    • 148960-36-5
    • 2,3-DIHYDRO-6-FLUORO-1H-INDEN-1-AMINE
    • 6-Fluoro-indan-1-ylamine
    • 168902-77-0
    • DTXSID701272928
    • 6-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • SCHEMBL1151033
    • 1H-Inden-1-amine, 6-fluoro-2,3-dihydro-
    • 1H-Inden-1-amine,6-fluoro-2,3-dihydro-(9CI)
    • (-)-6-FLuoro-2,3-dihydro-1H-inden-1-amine
    • AB07709
    • Inchi: 1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2
    • InChI Key: KZXWOWJBKSZXAL-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(CC2)N

Computed Properties

  • Exact Mass: 151.08000
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.47200
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent